![molecular formula C19H21N3O2S B2754180 6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione CAS No. 902579-43-5](/img/no-structure.png)

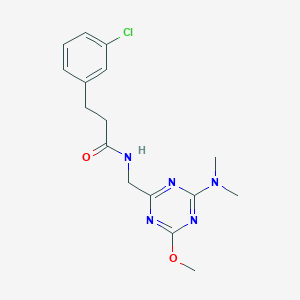

6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

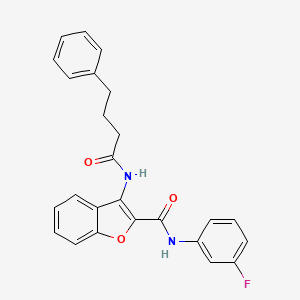

The compound “6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . The presence of methoxy groups (-OCH3) and an amino group (-NH2) in the structure suggests that this compound may have interesting chemical and biological properties.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Intermediates

Research has emphasized the development of efficient synthesis methods for quinazoline derivatives, recognizing their importance as intermediates in pharmaceutical manufacturing. For instance, a study detailed a practical and large-scale synthesis approach for octahydrobenzo[g]quinoline derivatives, highlighting the feasibility of these methods for the production of pharmacologically active compounds (Bänziger et al., 2000). Furthermore, an improved synthesis method for quinazolin-4-ones, crucial intermediates in drug development, showcases advancements in achieving higher yields and purities, contributing significantly to the field of medicinal chemistry (Őrfi et al., 2004).

Pharmacological Screening

Novel quinazoline derivatives have been synthesized and screened for a variety of pharmacological activities, including antimicrobial, analgesic, and anti-inflammatory properties. A study synthesized new series of quinazoline-4-one/4-thione derivatives and tested them, identifying compounds with promising activity profiles that could serve as potential sources for developing new treatments with lesser side effects (Dash et al., 2017).

Antimalarial and Antitubercular Activity

The quest for potent antimalarial and antitubercular drugs has led to the exploration of quinazoline derivatives. Research into 6,7-dimethoxyquinazoline-2,4-diamines has yielded compounds with high antimalarial activity, marking significant progress in the development of new antimalarial drug leads (Mizukawa et al., 2021). Additionally, the screening of 4-anilinoquinolines and quinazolines identified novel inhibitors of Mycobacterium tuberculosis, with certain scaffolds showing high potency and limited toxicity, indicating potential for further medicinal chemistry optimization (Asquith et al., 2019).

Safety and Hazards

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other quinazoline derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Quinazoline derivatives have been known to interact with various biochemical pathways, including signal transduction, cell cycle regulation, and apoptosis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental influences on the action of “6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1h)-thione” are currently unknown .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is believed that this compound may have certain stability and degradation characteristics, and may exert long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is believed that this compound may exhibit threshold effects and potentially toxic or adverse effects at high doses .

Metabolic Pathways

It is believed that this compound may interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is believed that this compound may interact with various transporters or binding proteins, and may influence its localization or accumulation .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with 4-methylphenethylamine to form the intermediate 2-(4-methylphenyl)ethylamino-4,5-dimethoxybenzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-3-methylquinazoline to form the final product.", "Starting Materials": [ "2-amino-4,5-dimethoxybenzoic acid", "4-methylphenethylamine", "thionyl chloride", "2-amino-3-methylquinazoline" ], "Reaction": [ "Step 1: 2-amino-4,5-dimethoxybenzoic acid is reacted with 4-methylphenethylamine in the presence of a coupling agent such as EDCI or DCC to form the intermediate 2-(4-methylphenyl)ethylamino-4,5-dimethoxybenzoic acid.", "Step 2: The intermediate from step 1 is then reacted with thionyl chloride in the presence of a base such as pyridine to form the corresponding acid chloride.", "Step 3: The acid chloride from step 2 is then reacted with 2-amino-3-methylquinazoline in the presence of a base such as triethylamine to form the final product, 6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione." ] } | |

Número CAS |

902579-43-5 |

Fórmula molecular |

C19H21N3O2S |

Peso molecular |

355.46 |

Nombre IUPAC |

6,7-dimethoxy-4-[2-(4-methylphenyl)ethylamino]-1H-quinazoline-2-thione |

InChI |

InChI=1S/C19H21N3O2S/c1-12-4-6-13(7-5-12)8-9-20-18-14-10-16(23-2)17(24-3)11-15(14)21-19(25)22-18/h4-7,10-11H,8-9H2,1-3H3,(H2,20,21,22,25) |

Clave InChI |

VIORPVHNIUUNAI-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CCNC2=NC(=S)NC3=CC(=C(C=C32)OC)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

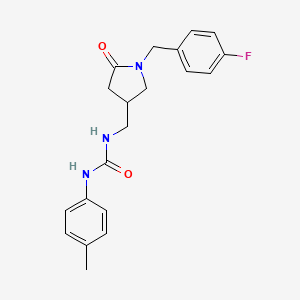

![11-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2754097.png)

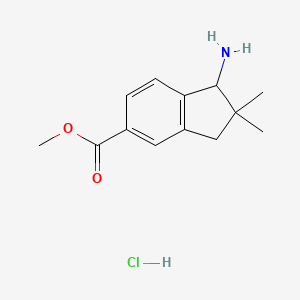

![6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2754098.png)

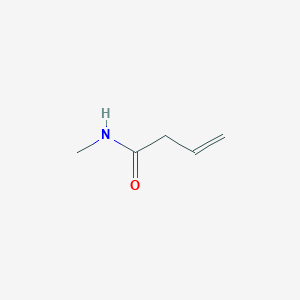

![3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2754101.png)

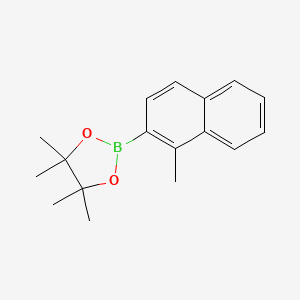

![11-Oxa-8,13-diazadispiro[3.0.55.34]tridecan-12-one;hydrochloride](/img/structure/B2754111.png)

![1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2754117.png)